6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one is a synthetic organic compound classified within the category of pyridazinones. It is characterized by its unique structure that includes a pyridazine ring substituted with various functional groups, making it of interest in pharmaceutical chemistry. This compound is recognized for its potential applications in medicinal chemistry, particularly as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other biologically active compounds.
The compound is cataloged under the Chemical Abstracts Service number 920509-28-0 and has been referenced in various patent documents and chemical databases. It falls under the broader classification of heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities. The presence of dichlorophenoxy and amino groups enhances its potential reactivity and biological interaction.
The synthesis of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one involves several key steps:
The molecular formula for 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one is C₁₃H₁₃Cl₂N₃O₂, with a molecular weight of 314.16 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 314.16 g/mol |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂ |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 76.7 Ų |
The compound can undergo various chemical reactions typical of pyridazinones:
While specific mechanisms of action for this compound are not extensively documented, similar compounds in its class often exhibit activity through:
The physical properties of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one include:
Chemical properties include:
6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one serves several roles in scientific research:
The exploration of pyridazinone derivatives as biologically active compounds dates back several decades, with early research primarily focused on cardiovascular applications. However, the strategic repurposing of this scaffold for thyroid hormone receptor agonism represents a more recent pharmaceutical development driven by the need for liver-specific metabolic modulators. The pyridazinone nucleus, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, provides a stable yet modifiable foundation for medicinal chemistry optimization. This structural flexibility enabled researchers to systematically alter substituent patterns to enhance affinity for thyroid hormone receptors while minimizing off-target effects [1] [7].
The historical trajectory of thyroid hormone mimetics reveals a deliberate shift from non-selective thyromimetic compounds toward receptor-subtype selective agents. Initial compounds, though effective in lowering serum cholesterol and triglycerides, exhibited unacceptable side effect profiles, particularly concerning cardiac tissue and muscle metabolism. This limitation prompted intensive research into receptor subtype selectivity, capitalizing on the differential tissue distribution of thyroid hormone receptor alpha (THRα) and beta (THRβ) isoforms. The THRβ isoform predominates in the liver, making it an attractive target for influencing lipid metabolism and energy homeostasis with reduced systemic toxicity. The development of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one occurred within this evolving context, representing a concerted effort to refine the pyridazinone pharmacophore for enhanced THRβ specificity and hepatic targeting [7] [9].
Table 1: Evolution of Pyridazinone-Based Thyromimetics
| Generation | Representative Compounds | Primary Focus | Key Limitations |
|---|---|---|---|
| First Generation | Basic pyridazinones | Cardiovascular effects | Low metabolic efficacy |
| Second Generation | GC-1, KB-2115 | THRβ selectivity | Residual cardiac effects, muscle insulin resistance |
| Third Generation | 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one | Hepatoselectivity and metabolic efficacy | Optimizing therapeutic index in advanced models |
The emergence of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one as a clinical candidate reflects cumulative insights from structure-activity relationship studies across multiple chemical series. Early thyromimetics like GC-1 (sobetirome) and KB-2115 established the feasibility of THRβ-selective activation but revealed complications related to insulin resistance in muscle tissue and potential cardiac stimulation at higher doses. These findings motivated further structural refinements focused on improving hepatic retention and minimizing extrahepatic exposure. The specific incorporation of the 4-amino-2,6-dichlorophenoxy moiety coupled with the 4-isopropyl substitution on the pyridazinone ring emerged as a pivotal advancement, significantly altering the compound's distribution and receptor interaction profile compared to earlier analogues [5] [7].
The molecular architecture of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one (empirical formula: C₁₃H₁₃Cl₂N₃O₂; molecular weight: 314.17 g/mol) embodies deliberate design choices to optimize THRβ binding affinity and selectivity. The compound features a central pyridazinone heterocycle serving as the core scaffold, with two critical substituents dictating its pharmacological profile: the 4-isopropyl group and the 6-(4-amino-2,6-dichlorophenoxy) side chain. This specific configuration creates a three-dimensional structure that preferentially engages with the ligand-binding domain of THRβ over THRα, achieving a selectivity ratio critical for therapeutic application [2] [8].
The dichlorophenoxy moiety plays a particularly crucial role in molecular recognition by the thyroid hormone receptor. Chlorine atoms at the 2- and 6-positions of the phenoxy ring create steric and electronic complementarity with hydrophobic subpockets within the THRβ ligand-binding domain. Computational modeling studies indicate that these halogen atoms form favorable van der Waals contacts with aliphatic residues (Leu 276, Phe 269, and Phe 272) in the receptor's binding pocket, interactions that are less optimal in the THRα isoform due to subtle differences in residue composition. Meanwhile, the para-amino group (–NH₂) engages in a critical hydrogen-bonding network with Ser 277 and Asn 331, further stabilizing the active conformation of THRβ. The isopropyl substituent at the 4-position of the pyridazinone ring contributes additional hydrophobic interactions while influencing the overall orientation of the molecule within the binding cavity [7] [8].
Table 2: Key Structural Features and Their Contributions to Selectivity
| Structural Element | Chemical Property | Role in THRβ Selectivity |
|---|---|---|
| 2,6-Dichloro Substitution | Steric bulk, electron-withdrawing | Optimizes hydrophobic pocket interactions; reduces off-target binding |
| 4-Amino Group | Hydrogen-bond donor/acceptor | Forms specific H-bonds with Ser277 and Asn331 in THRβ |
| 4-Isopropyl Group | Hydrophobicity, steric bulk | Stabilizes bioactive conformation; enhances hepatotropism |
| Pyridazinone Core | Dipole moment, planarity | Mimics thyronine structure; facilitates receptor insertion |
| Ether Linkage (-O-) | Flexibility and length | Positions dichlorophenoxy optimally relative to core |
Beyond receptor binding, the structural attributes of this compound significantly influence its pharmacokinetic behavior, particularly its hepatoselectivity. The combination of moderate hydrophobicity (logP ~3.2) and molecular weight (~314 Da) facilitates hepatic uptake primarily through organic anion-transporting polypeptides (OATPs), which are abundantly expressed on hepatocytes. This transport-mediated uptake concentrates the compound within the liver, enhancing engagement with hepatic THRβ while minimizing systemic exposure and consequent activation of THRα in cardiac and skeletal muscle. The isopropyl group contributes significantly to this hepatotropic distribution pattern, as bulkier alkyl substituents at this position have demonstrated reduced hepatic extraction in preclinical models. This structural advantage translates into a wider therapeutic window compared to earlier generation thyromimetics, addressing a fundamental challenge in the field [5] [7] [8].
Thyroid hormone receptor beta agonism represents a fundamentally distinct approach to modulating metabolic dysfunction, operating at the transcriptional level to influence multiple pathways involved in lipid and glucose homeostasis. Activation of THRβ in hepatocytes initiates a cascade of genomic events mediated through thyroid response elements (TREs) in promoter regions of target genes. This molecular mechanism underlies the compound's profound effects on hepatic lipid metabolism, particularly its efficacy in reducing hepatic steatosis – the pathological accumulation of triglycerides in liver cells that characterizes metabolic dysfunction-associated steatotic liver disease (MASLD) and its inflammatory progression to metabolic dysfunction-associated steatohepatitis (MASH) [3] [5] [7].
The therapeutic efficacy of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one in metabolic disorders stems primarily from its ability to simultaneously modulate multiple pathways governing lipid homeostasis. Preclinical investigations in high-fat diet-induced animal models demonstrate that the compound potently reduces hepatic triglyceride content through several interconnected mechanisms: (1) upregulation of hepatic LDL receptor expression, enhancing clearance of circulating atherogenic lipoproteins; (2) induction of mitochondrial fatty acid β-oxidation enzymes including carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA dehydrogenases; (3) suppression of de novo lipogenesis via downregulation of sterol regulatory element-binding protein 1c (SREBP-1c) and its target enzymes (acetyl-CoA carboxylase, fatty acid synthase); and (4) stimulation of the reverse cholesterol transport pathway through induction of hepatic cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis [5] [7] [9].
Table 3: Metabolic Effects Mediated by 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one in Preclinical Models
| Metabolic Parameter | Observed Effect | Proposed Molecular Mechanism |
|---|---|---|
| Hepatic Triglyceride Content | ↓ 75% | ↑ Mitochondrial β-oxidation; ↓ Lipogenesis |
| Serum LDL Cholesterol | ↓ 30-40% | ↑ LDL receptor expression |
| Hepatic Cholesterol Conversion | ↑ 2.5-fold | ↑ CYP7A1 expression and bile acid synthesis |
| Endogenous Glucose Production | Variable effects | Tissue-specific modulation of gluconeogenesis |
| Insulin Sensitivity (Hepatic) | Preserved | Reduced hepatic lipid intermediates (DAG, ceramides) |
Unlike earlier thyromimetics such as GC-1, which impaired insulin sensitivity by increasing endogenous glucose production and adipose tissue lipolysis, the hepatoselective profile of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one mitigates these adverse metabolic consequences. Research comparing different THRβ agonists in fat-fed rat models revealed that while both GC-1 and KB-2115 effectively prevented hepatic steatosis, they exhibited distinct effects on glucose homeostasis. GC-1 treatment induced fasting hyperglycemia and hyperinsulinemia, attributable to increased endogenous glucose production and diminished hepatic insulin sensitivity. In contrast, the more hepatoselective profile of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one analogs avoided these glycemic disturbances despite achieving comparable reductions in hepatic fat content. This distinction highlights how tissue targeting profoundly influences the therapeutic utility of THRβ agonists in metabolic syndrome and its hepatic manifestations [5].
The compound's emerging role in addressing MASH extends beyond simple lipid reduction to encompass anti-inflammatory and anti-fibrotic effects. Chronic THRβ activation in hepatic stellate cells promotes a quiescent phenotype, reducing the production of collagen and other extracellular matrix proteins that drive fibrosis progression. Additionally, through modulation of Kupffer cell polarization and reduction of hepatocyte apoptosis, the compound addresses the inflammatory component of steatohepatitis. These multifaceted actions position THRβ agonists as potential disease-modifying agents for advanced fatty liver disease, with 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one representing a leading candidate in clinical development for this indication. The ongoing refinement of pyridazinone-based thyromimetics continues to focus on optimizing the balance between metabolic efficacy and tissue-specificity to maximize clinical benefits in complex metabolic disorders [3] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2